2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine
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Overview
Description
2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound that features a fused thiophene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired compound . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thieno[2,3-b]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the ring system .
Scientific Research Applications
2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism and leading to its death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Similar in structure but with a different ring fusion pattern.
Thieno[3,4-b]pyridine derivatives: These compounds share the thiophene-pyridine fusion but differ in the position of the nitrogen atom.
Uniqueness
2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
73227-71-1 |
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Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2,3,6-trimethylthieno[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C10H12N2S/c1-5-4-8(11)9-6(2)7(3)13-10(9)12-5/h4H,1-3H3,(H2,11,12) |
InChI Key |
DVUJSWDXMGRBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C)C)N |
Origin of Product |
United States |
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